molecular formula C9H13BO3 B124759 3-Propoxyphenylboronic acid CAS No. 149557-18-6

3-Propoxyphenylboronic acid

Cat. No. B124759
M. Wt: 180.01 g/mol
InChI Key: SRSWMXFANVKOFH-UHFFFAOYSA-N
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Description

3-Propoxyphenylboronic acid is a compound with the molecular formula C9H13BO3 . It is used for research purposes and is not intended for diagnostic or therapeutic use . It is a self-assembled active agent with antimicrobial and antiviral properties .


Molecular Structure Analysis

The molecular structure of 3-Propoxyphenylboronic acid is characterized by a benzene ring conjugated to a propoxy group and a boronic acid group . The InChI code for this compound is InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8 (7-9)10 (11)12/h3-5,7,11-12H,2,6H2,1H3 . The compound has a molecular weight of 180.01 g/mol .


Physical And Chemical Properties Analysis

3-Propoxyphenylboronic acid has a molecular weight of 180.01 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 180.0957744 g/mol . The topological polar surface area of the compound is 49.7 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Crystallization Control in Phenylboronic Acids

Research on phenylboronic acids, including derivatives like 3-Propoxyphenylboronic acid, has explored their use in crystallization control. A study by Semjonova and Be̅rziņš (2022) focused on 2,6-Dimethoxyphenylboronic acid as a model substance to control polymorphic outcomes in crystallization. They found that surfactants could facilitate the crystallization of metastable forms, potentially applicable to related phenylboronic acids (Semjonova & Be̅rziņš, 2022).

Tumor Targeting and Drug Delivery

Phenylboronic acid-decorated nanoparticles, including those modified with compounds like 3-Propoxyphenylboronic acid, are being explored for tumor-targeted drug delivery. Wang et al. (2016) demonstrated enhanced tumor-homing activity and improved antitumor effects in phenylboronic acid-decorated nanoparticles, indicating a significant potential in oncology (Wang et al., 2016).

Bacteria Detection and Analysis

3-Mercaptophenylboronic acid, a compound related to 3-Propoxyphenylboronic acid, has been applied as a label for bacteria detection using surface-enhanced Raman spectroscopy. Hickey and He (2020) reported strong labeling of bacteria cells with 3-MPBA, suggesting potential applications for 3-Propoxyphenylboronic acid in microbial research and diagnostics (Hickey & He, 2020).

Catalytic Reactions and Synthesis

A study by Ukai et al. (2006) on arylboronic esters, closely related to 3-Propoxyphenylboronic acid, showed the potential of these compounds in catalytic reactions, particularly in the synthesis of benzoic and alpha,beta-unsaturated carboxylic acids. This research suggests possible applications in organic synthesis and catalysis (Ukai et al., 2006).

Polymeric Nanomaterials and Biosensors

Lan and Guo (2019) highlighted the use of phenylboronic acid-decorated polymeric nanomaterials, including derivatives like 3-Propoxyphenylboronic acid, in drug delivery systems and biosensors. This field has seen significant advances in the past decade, leveraging the unique chemistry of phenylboronic acids (Lan & Guo, 2019).

properties

IUPAC Name

(3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSWMXFANVKOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395109
Record name 3-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxyphenylboronic acid

CAS RN

149557-18-6
Record name 3-Propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Song, FY Lin, F Yin, M Hensler… - Journal of medicinal …, 2009 - ACS Publications
… 4-(3-Propoxyphenyl)benzaldehyde was made by a Suzuki coupling reaction from 3-propoxyphenylboronic acid (3.6 mmol) and 4-bromobenzaldehyde (3 mmol). (21) Compound 13 …
Number of citations: 82 pubs.acs.org
D Karlsson, A Fallarero, G Brunhofer, P Guzik… - European journal of …, 2012 - Elsevier
In this contribution, a chemical collection of aromatic compounds was screened for inhibition on butyrylcholinesterase (BChE)’s hydrolase activity using Ellman’s reaction. A set of …
Number of citations: 34 www.sciencedirect.com
S Yonezawa, K Fujiwara, T Yamamoto, K Hattori… - Bioorganic & medicinal …, 2013 - Elsevier
For further investigation of BACE1 inhibitors using conformational restriction with sp 3 hybridized carbon, we applied this approach to 6-substituted aminopyrimidone derivatives 3 to …
Number of citations: 19 www.sciencedirect.com
S Yonezawa, T Yamamoto, H Yamakawa… - Journal of Medicinal …, 2012 - ACS Publications
Improvement of a drug’s binding activity using the conformational restriction approach with sp 3 hybridized carbon is becoming a key strategy in drug discovery. We applied this …
Number of citations: 58 pubs.acs.org

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